molecular formula C19H21NO3S B5646360 4-(benzenesulfonyl)-N-cyclohexylbenzamide

4-(benzenesulfonyl)-N-cyclohexylbenzamide

Cat. No.: B5646360
M. Wt: 343.4 g/mol
InChI Key: PHQPQUWMZUXNDT-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

4-(benzenesulfonyl)-N-cyclohexylbenzamide is an organic compound that belongs to the class of benzenesulfonamides This compound is characterized by the presence of a benzenesulfonyl group attached to a benzamide moiety, with a cyclohexyl group attached to the nitrogen atom of the benzamide

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-(benzenesulfonyl)-N-cyclohexylbenzamide typically involves the following steps:

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The reaction conditions are optimized to ensure high yield and purity of the final product. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process.

Chemical Reactions Analysis

Types of Reactions

4-(benzenesulfonyl)-N-cyclohexylbenzamide undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form sulfone derivatives.

    Reduction: Reduction reactions can convert the sulfonyl group to a sulfide.

    Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the sulfonyl group.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are used.

    Substitution: Nucleophiles such as amines or thiols can be used in substitution reactions.

Major Products Formed

    Oxidation: Sulfone derivatives.

    Reduction: Sulfide derivatives.

    Substitution: Various substituted benzenesulfonamides.

Scientific Research Applications

4-(benzenesulfonyl)-N-cyclohexylbenzamide has several scientific research applications:

Mechanism of Action

The mechanism of action of 4-(benzenesulfonyl)-N-cyclohexylbenzamide involves the inhibition of specific enzymes, such as carbonic anhydrase IX. The compound binds to the active site of the enzyme, preventing its normal function and leading to the inhibition of tumor growth and proliferation . The molecular targets and pathways involved include the carbonic anhydrase pathway, which plays a crucial role in maintaining pH balance in cells and tissues.

Comparison with Similar Compounds

Similar Compounds

    Benzenesulfonamide: A simpler analog with similar inhibitory properties but lower specificity.

    N-cyclohexylbenzenesulfonamide: Another analog with a cyclohexyl group but different substitution patterns.

Uniqueness

4-(benzenesulfonyl)-N-cyclohexylbenzamide is unique due to its specific substitution pattern, which enhances its binding affinity and selectivity for certain biological targets, making it a promising candidate for therapeutic applications .

Properties

IUPAC Name

4-(benzenesulfonyl)-N-cyclohexylbenzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H21NO3S/c21-19(20-16-7-3-1-4-8-16)15-11-13-18(14-12-15)24(22,23)17-9-5-2-6-10-17/h2,5-6,9-14,16H,1,3-4,7-8H2,(H,20,21)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PHQPQUWMZUXNDT-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCC(CC1)NC(=O)C2=CC=C(C=C2)S(=O)(=O)C3=CC=CC=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H21NO3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

343.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.